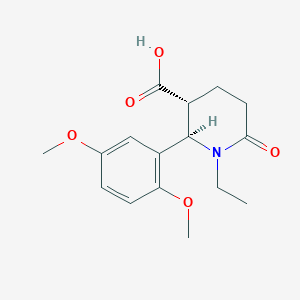

(2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid” is a complex organic compound. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also has a carboxylic acid group (-COOH), an ethyl group (-C2H5), and a phenyl ring with two methoxy groups (-OCH3) attached .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reagents used and the conditions of the reaction. The carboxylic acid group could undergo reactions such as esterification or amide formation. The phenyl ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents. The compound’s melting point, boiling point, and density would depend on the strength of the intermolecular forces .科学的研究の応用

Enzymatic Synthesis and Analytical Investigations

The compound has been explored for its potential in enzymatic synthesis processes. For example, enzymatic hydrolytic cleavage of semisynthetic penicillins, including amoxicillin, has been studied to obtain valuable penicilloic acids, with a focus on achieving analytically pure products through the use of immobilized penicillinase (Vorona et al., 2009).

Solid-State Characterization and Molecular Orientation

The solid-state packing and physical properties of related compounds, such as EDOTacid, have been characterized to understand their crystalline structure better and enhance their application in various fields. This includes studies on molecular orientation, morphology, and solid-state characterization through techniques like X-ray diffraction and electron microscopy (Subramanian et al., 2019).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives related to the compound have been extensively explored. For instance, Schiff base compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate and ethyl cyanomalonate, coupled with aromatic aldehyde, have been synthesized and characterized using spectroscopic methods and X-ray crystallographic analysis. These studies aim to understand the compounds' molecular structure, thermal stability, and potential intramolecular hydrogen bonding interactions (Çolak et al., 2021).

Antioxidant Capacity through Enzymatic Modification

The compound and its derivatives have been investigated for their potential antioxidant capacity. Specifically, the enzymatic oxidation of 2,6-dimethoxyphenol, a related phenolic compound, was explored to produce dimers with higher antioxidant capacity than the starting substrate. This research highlights the potential of enzymatic modification to enhance the bioactive properties of phenolic antioxidants (Adelakun et al., 2012).

Safety and Hazards

将来の方向性

The future directions for research on this compound would depend on its potential applications. These could include medicinal chemistry if the compound has therapeutic effects, materials science if the compound has unique physical properties, or synthetic chemistry to develop new methods for its synthesis .

特性

IUPAC Name |

(2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-4-17-14(18)8-6-11(16(19)20)15(17)12-9-10(21-2)5-7-13(12)22-3/h5,7,9,11,15H,4,6,8H2,1-3H3,(H,19,20)/t11-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNLJWYYZRTVLO-IAQYHMDHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2774004.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid](/img/structure/B2774008.png)

![N-[6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide](/img/structure/B2774010.png)

![ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2774012.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2774013.png)

![4-morpholin-4-ylsulfonyl-N-[3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]benzamide](/img/structure/B2774016.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanol](/img/structure/B2774017.png)

![2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B2774018.png)